molecular formula C10H18O3 B14418597 Ethyl hept-1-en-3-yl carbonate CAS No. 86537-62-4

Ethyl hept-1-en-3-yl carbonate

Cat. No.: B14418597
CAS No.: 86537-62-4
M. Wt: 186.25 g/mol
InChI Key: RHHQFOKUCIZOEX-UHFFFAOYSA-N
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Description

Ethyl hept-1-en-3-yl carbonate is an organic compound with the molecular formula C13H20O3 It is a derivative of heptene, featuring an ethyl group and a carbonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hept-1-en-3-yl carbonate can be synthesized through several methods. One common approach involves the reaction of hept-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbonate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sodium ethoxide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl hept-1-en-3-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl hept-1-en-3-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hept-1-en-3-yl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The released alcohol can then participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl hept-1-en-3-yl carbonate
  • Propyl hept-1-en-3-yl carbonate
  • Butyl hept-1-en-3-yl carbonate

Uniqueness

This compound is unique due to its specific combination of an ethyl group and a heptene backbone. This structure imparts distinct chemical properties, such as its reactivity and stability, which differentiate it from other similar compounds .

Properties

CAS No.

86537-62-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl hept-1-en-3-yl carbonate

InChI

InChI=1S/C10H18O3/c1-4-7-8-9(5-2)13-10(11)12-6-3/h5,9H,2,4,6-8H2,1,3H3

InChI Key

RHHQFOKUCIZOEX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C)OC(=O)OCC

Origin of Product

United States

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